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molecular formula C7H12Cl2N2S B1590244 1-(4-(chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride CAS No. 82586-71-8

1-(4-(chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride

Cat. No. B1590244
M. Wt: 227.15 g/mol
InChI Key: VJJZXQCIDAQYNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04468517

Procedure details

To a 500 ml. flask were added 260 ml. of 1,2-dichloroethane, 52.7 g. of dimethylaminothioacetamide, hydrochloride, 48.2 g. of 1,3-dichloropropanone and 63 g. of sodium bicarbonate. The mixture was stirred overnight, and was filtered. The filter cake was washed with 250 ml. of 1,2-dichloroethane, and the combined filtrates were added to a 1000 ml. flask and cooled in an ice bath. To it was added dropwise 30.7 ml. of sulfuryl chloride. The mixture was seeded with crystals of authentic product, and the mixture was allowed to warm to 30° and was stirred for 30 minutes after the addition was complete. It was then heated to 60° and stirred for 30 minutes more, and cooled to ambient temperature. It was then filtered, the filter cake was washed with 100 ml. of 1,2-dichloroethane, and it was blown dry with nitrogen. The solids were then dried under vacuum at 45° to obtain 75.3 g. of the desired product. The product was confirmed to be substantially identical to that of Example 5 by tlc analysis, using the system described above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]([CH2:5][C:6]([NH2:8])=[S:7])[CH3:4].[Cl:9][CH2:10][C:11](=O)[CH2:12]Cl.C(=O)(O)[O-].[Na+]>ClCCCl>[ClH:9].[Cl:9][CH2:10][C:11]1[N:8]=[C:6]([CH2:5][N:3]([CH3:4])[CH3:2])[S:7][CH:12]=1 |f:0.1,3.4,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CN(C)CC(=S)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CCl)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
flask were added 260 ml
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
The filter cake was washed with 250 ml
ADDITION
Type
ADDITION
Details
of 1,2-dichloroethane, and the combined filtrates were added to a 1000 ml
TEMPERATURE
Type
TEMPERATURE
Details
flask and cooled in an ice bath
ADDITION
Type
ADDITION
Details
To it was added dropwise 30.7 ml
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 30°
STIRRING
Type
STIRRING
Details
was stirred for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
after the addition
TEMPERATURE
Type
TEMPERATURE
Details
It was then heated to 60°
STIRRING
Type
STIRRING
Details
stirred for 30 minutes more
Duration
30 min
FILTRATION
Type
FILTRATION
Details
It was then filtered
WASH
Type
WASH
Details
the filter cake was washed with 100 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of 1,2-dichloroethane, and it was blown dry with nitrogen
CUSTOM
Type
CUSTOM
Details
The solids were then dried under vacuum at 45°
CUSTOM
Type
CUSTOM
Details
to obtain 75.3 g

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.ClCC=1N=C(SC1)CN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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